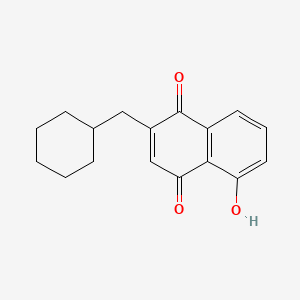

2-(Cyclohexylmethyl)-plumbagin

Description

Contextualization within the Naphthoquinone Class of Bioactive Compounds

2-(Cyclohexylmethyl)-plumbagin belongs to the 1,4-naphthoquinone (B94277) class of compounds, which are structurally derived from naphthalene. jst.go.jp This class of molecules is widely distributed in nature, found in various plants, fungi, and bacteria, and plays a crucial role in vital biochemical processes. nih.govbeilstein-journals.org Naphthoquinones are recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiparasitic properties. jst.go.jpnih.govnih.gov

The bioactivity of naphthoquinones is largely attributed to their ability to undergo redox cycling, which can generate reactive oxygen species (ROS) and chelate metal ions within biological systems. nih.gov Their chemical structure, characterized by a quinone ring fused to a benzene (B151609) ring, is readily susceptible to chemical modifications, making them an attractive scaffold for the development of new biologically active substances. jst.go.jp This high reactivity and the potential for structural diversification have made naphthoquinones a focal point in the search for new therapeutic agents. jst.go.jpbohrium.com

Overview of Plumbagin (B1678898) Analogues and Derivatives in Biomedical Research

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) is a naturally occurring naphthoquinone isolated from the roots of plants like Plumbago zeylanica. researchgate.netresearchgate.net It has a long history of use in traditional medicine and has been extensively studied for its wide range of pharmacological effects. nih.govspandidos-publications.com Plumbagin itself has demonstrated significant anticancer activity against various cancer cell lines, including those of the breast, liver, prostate, and lung. researchgate.netresearchgate.net Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cancer-signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR. nih.govresearchgate.netplos.org

The promising biological profile of plumbagin has spurred the synthesis and investigation of numerous analogues and derivatives. The goal of creating these derivatives is often to enhance potency, improve selectivity for cancer cells, and overcome mechanisms of drug resistance. nih.govbrieflands.com Researchers have explored modifications at various positions of the plumbagin scaffold, introducing different chemical groups to modulate its biological activity. brieflands.comnih.gov These synthetic efforts have led to the development of novel compounds with improved anticancer properties and have provided valuable insights into the structure-activity relationships of the plumbagin core. brieflands.com

Rationale for Investigating 2-(Cyclohexylmethyl)-plumbagin as a Promising Scaffold

The investigation into 2-(Cyclohexylmethyl)-plumbagin stems from a strategic effort to develop more effective anticancer agents, particularly for challenging malignancies like pancreatic cancer. researchgate.netacs.org Pancreatic tumors often exist in a harsh microenvironment characterized by nutrient deprivation and low oxygen levels (hypoxia), a condition referred to as "austerity." researchgate.netacs.orgnih.gov This environment makes cancer cells resistant to conventional chemotherapies. acs.org

Plumbagin itself has shown an ability to preferentially target and kill pancreatic cancer cells under these nutrient-deprived conditions. researchgate.netacs.org This has led to the hypothesis that plumbagin derivatives could be developed as "antiausterity" agents. researchgate.netresearchgate.net In a series of synthesized plumbagin derivatives, 2-(Cyclohexylmethyl)-plumbagin (also referred to as 3f in some studies) emerged as a particularly potent compound. researchgate.netacs.orgnih.gov

Key Research Findings on 2-(Cyclohexylmethyl)-plumbagin:

| Biological Effect | Cell Line/Model | Potency (PC50) | Mechanism of Action | Reference |

| Selective Cytotoxicity | PANC-1 Human Pancreatic Cancer Cells | 0.11 µM | Inhibition of PI3K/Akt/mTOR signaling pathway | researchgate.netacs.orgnih.govmedchemexpress.com |

| Induction of Apoptosis | PANC-1 Human Pancreatic Cancer Cells | 1 µM | - | medchemexpress.com |

| Tumor Growth Inhibition | MiaPaCa-2 Pancreatic Cancer Xenograft Mouse Model | Dose-dependent | - | acs.orgmedchemexpress.com |

The data indicates that 2-(Cyclohexylmethyl)-plumbagin exhibits highly selective and potent cytotoxicity against pancreatic cancer cells, particularly under the nutrient-starved conditions that mimic the tumor microenvironment. acs.orgmedchemexpress.com Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that is frequently dysregulated in cancer and promotes cell survival and proliferation. researchgate.netplos.orgacs.orgnih.gov The significant inhibition of tumor growth observed in animal models further underscores its potential as a lead compound for the development of new anticancer drugs. researchgate.netacs.orgmedchemexpress.com The addition of the cyclohexylmethyl group to the plumbagin scaffold appears to be a key modification that enhances its antiausterity activity, making 2-(Cyclohexylmethyl)-plumbagin a highly promising candidate for further preclinical and potentially clinical investigation. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-5-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C17H18O3/c18-14-8-4-7-13-16(14)15(19)10-12(17(13)20)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2 |

InChI Key |

RVEVRWXGYBTXKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=O)C3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications Leading to 2 Cyclohexylmethyl Plumbagin

Strategies for the Chemical Synthesis of 2-(Cyclohexylmethyl)-plumbagin

The primary strategy for synthesizing 2-(cyclohexylmethyl)-plumbagin involves a direct derivatization of plumbagin (B1678898). acs.orgresearchgate.net This approach is part of a broader effort to create a series of plumbagin derivatives to explore their chemical and biological properties. researchgate.netnih.gov The synthesis of the specific derivative, 2-(cyclohexylmethyl)-plumbagin, has been successfully achieved and documented in scientific literature. acs.orgresearchgate.net

Precursor Chemistry and Reaction Pathways in Naphthoquinone Derivatization

The synthesis of 2-(cyclohexylmethyl)-plumbagin is rooted in the fundamental chemistry of naphthoquinones. Plumbagin, as a 1,4-naphthoquinone (B94277), possesses reactive sites that are amenable to chemical modification. mdpi.commdpi.com The derivatization of such compounds can occur through various reaction pathways, including nucleophilic addition reactions. mdpi.comacs.org

In the case of plumbagin and its derivatives, the reaction often proceeds by taking advantage of the electrophilic nature of the quinone ring. mdpi.com The synthesis of alkyl derivatives of plumbagin can be achieved by reacting plumbagin with a carboxylic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) peroxydisulfate. indiandrugsonline.org Another common approach for creating derivatives of 1,4-naphthoquinones like juglone (B1673114) (a structural isomer of plumbagin) involves nucleophilic addition with thiol nucleophiles. acs.org These general principles of naphthoquinone chemistry provide the foundation for the specific synthesis of 2-(cyclohexylmethyl)-plumbagin.

The general structure of plumbagin and its amenability to derivatization are key to its use as a starting material. manchester.ac.uk The hydroxyl and methyl groups on the naphthoquinone ring influence the reactivity and the position of substitution.

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, obtaining a high yield and purity of the target compound is crucial. While specific optimization data for the synthesis of 2-(cyclohexylmethyl)-plumbagin is not extensively detailed in the public domain, general principles of organic synthesis optimization are applicable. These include modifying reaction conditions such as temperature, reaction time, and the choice of solvent and catalyst.

In the broader context of plumbagin production, various methods have been explored to enhance yields, including optimizing extraction from natural sources and utilizing biotechnological approaches like hairy root cultures. mdpi.comkuey.netnih.gov For synthetic derivatives, purification is typically achieved through chromatographic techniques, such as column chromatography, to isolate the desired product from unreacted starting materials and byproducts. acs.orgkuey.net The purity of the final compound is then confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). indiandrugsonline.orgkuey.net

Molecular and Cellular Mechanisms of Action of 2 Cyclohexylmethyl Plumbagin

Selective Cytotoxicity in Cellular Microenvironments

Preferential Cytotoxicity under Nutrient-Deprived Conditions

Differential Effects on Cancer Cell Lines versus Normal Cell Lines

Studies on plumbagin (B1678898) have demonstrated a degree of selectivity in its cytotoxic effects, showing more potent activity against cancer cells compared to normal, non-cancerous cell lines. For instance, plumbagin has been shown to be cytotoxic to various cancer cell lines, including those of breast, lung, and melanoma cancers, while exhibiting lower toxicity towards normal cells nih.gov. One study found that plumbagin had no cytotoxic effect on normal melanocytes (HEMa) at concentrations that were effective against melanoma cell lines A375 and SK-MEL-28 nih.gov. This differential effect is partly attributed to the higher basal levels of ROS and the altered metabolic state of cancer cells, which makes them more susceptible to the ROS-generating effects of compounds like plumbagin nih.gov. The addition of a cyclohexylmethyl group to the plumbagin structure may influence its lipophilicity and cellular uptake, potentially modulating this selective cytotoxicity, though specific data is lacking.

Table 1: Cytotoxic Effects of Plumbagin on Cancer vs. Normal Cell Lines

| Cell Line | Cell Type | Effect of Plumbagin |

| A375 | Melanoma | Inhibited cell viability and proliferation nih.gov |

| SK-MEL-28 | Melanoma | Inhibited cell viability and proliferation nih.gov |

| HEMa | Normal Melanocytes | No cytotoxic effect nih.gov |

Modulation of Intracellular Signaling Pathways

Inhibition of the PI3K/Akt/mTOR Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancer. Plumbagin has been identified as an inhibitor of this pathway mdpi.comnih.govconsensus.appresearchgate.netmdpi.com. It can suppress the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the deactivation of mTOR and its targets. The inhibition of the PI3K/Akt/mTOR pathway by plumbagin contributes to its anti-proliferative and pro-apoptotic effects in cancer cells nih.govconsensus.appmdpi.com. Molecular docking and dynamics studies have suggested that plumbagin can interact with key proteins in this pathway, including PI3K, Akt, and mTOR, thereby inhibiting their activity nih.govconsensus.appresearchgate.net.

Regulation of STAT3/PLK1/AKT Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Plumbagin has been shown to inhibit the STAT3 signaling pathway nih.govmdpi.comnih.gov. Research has demonstrated that plumbagin can decrease the phosphorylation of STAT3, which is essential for its activation and nuclear translocation. By inhibiting STAT3, plumbagin can downregulate the expression of its target genes, including those involved in cell survival and proliferation. Furthermore, studies have shown that plumbagin can block the STAT3-PLK1-AKT signaling axis in esophageal squamous cell carcinoma cells, leading to reduced proliferation and increased apoptosis nih.gov. Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its expression is often upregulated in cancer and is a downstream target of STAT3.

Disruption of NF-κB Activation and Downstream Targets

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which contributes to tumor growth and resistance to therapy. Plumbagin is a known inhibitor of NF-κB activation nih.govnih.govelsevierpure.comnih.gov. It has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its nuclear translocation and transcriptional activity nih.govelsevierpure.com. By inhibiting NF-κB, plumbagin can suppress the expression of various NF-κB-regulated gene products that are involved in inflammation, cell proliferation, and survival. This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory and anti-cancer properties of plumbagin nih.govelsevierpure.com.

Table 2: Impact of Plumbagin on Intracellular Signaling Pathways

| Signaling Pathway | Key Proteins Targeted by Plumbagin | Observed Effects |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of cell survival, proliferation, and growth mdpi.comnih.govconsensus.appresearchgate.netmdpi.com |

| STAT3/PLK1/AKT | STAT3, PLK1 | Decreased phosphorylation of STAT3, reduced proliferation, and increased apoptosis nih.govmdpi.comnih.gov |

| NF-κB | IκBα, NF-κB (p65) | Prevention of IκBα degradation, inhibition of NF-κB nuclear translocation, and suppression of target gene expression nih.govnih.govelsevierpure.comnih.gov |

Interference with MAPK Signaling Pathways (e.g., p38, JNK, ERK) by Plumbagin

Research on the parent compound, plumbagin, shows that it modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cellular processes like proliferation and apoptosis. In human melanoma A375.S2 cells, plumbagin treatment led to the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), but not p38 MAPK. nih.gov The activation of JNK and ERK was found to be a critical component of plumbagin's ability to induce apoptosis, and blocking these pathways with specific inhibitors suppressed the apoptotic effects. nih.govresearchgate.net This suggests that plumbagin's anticancer activity is, in part, mediated through the activation of the JNK and ERK signaling cascades. nih.govnih.gov

Modulation of Ras Signaling Pathway in Angiogenesis Inhibition by Plumbagin

Plumbagin has been identified as an inhibitor of angiogenesis, the formation of new blood vessels, by interfering with the Ras signaling pathway in endothelial cells. nih.govnih.gov It effectively blocks both the Ras/Rac/cofilin and the Ras/MEK signaling pathways that are mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov By disrupting these Ras-mediated cascades, plumbagin can suppress endothelial cell proliferation and migration, which are key steps in angiogenesis. nih.gov This interference with the VEGFR2-mediated Ras signaling pathway is a key molecular basis for plumbagin's anti-angiogenic and anti-tumor effects. nih.govnih.gov

Inhibition of VEGF Receptor-2 Activity by Plumbagin

A primary target in plumbagin's anti-angiogenic activity is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.com Studies have shown that plumbagin inhibits the phosphorylation and activation of VEGFR-2 induced by VEGF. nih.gov Since VEGFR-2 is a principal receptor that transmits angiogenic signals, its inhibition by plumbagin is a crucial step in blocking the downstream signaling cascades, such as the Ras pathway, that promote the growth of new blood vessels. nih.govmdpi.com This targeting of VEGFR-2 is a significant strategy in the anti-angiogenic therapy of tumors. nih.gov

Impact on Epithelial-Mesenchymal Transition (EMT) Pathways by Plumbagin (e.g., Snail, Vimentin, E-cadherin, N-cadherin)

Plumbagin has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a process critical for tumor invasion and metastasis. In hepatocellular carcinoma (HCC) models, plumbagin treatment significantly reduced the expression of mesenchymal markers Snail, Vimentin, and N-cadherin, while increasing the expression of the epithelial marker E-cadherin. nih.govresearchgate.net By inhibiting the expression of the transcription factor Snail, plumbagin effectively prevents EMT in HCC cells, thereby reducing their capacity for metastasis. nih.govresearchgate.net In human tongue squamous cell carcinoma cells, plumbagin also suppresses EMT by inhibiting the Nrf2-mediated signaling pathway. nih.gov

Table 1: Effect of Plumbagin on EMT Marker Expression in Hepatocellular Carcinoma

| Marker | Type | Effect of Plumbagin Treatment |

| Snail | Mesenchymal | Decreased Expression |

| Vimentin | Mesenchymal | Decreased Expression |

| N-cadherin | Mesenchymal | Decreased Expression |

| E-cadherin | Epithelial | Increased Expression |

This interactive table summarizes the regulatory effect of plumbagin on key proteins involved in the Epithelial-Mesenchymal Transition.

Induction of Programmed Cell Death and Cell Cycle Dysregulation by Plumbagin

Apoptosis Induction Mechanisms of Plumbagin

Plumbagin is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.govplos.org Its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS), which in turn triggers apoptotic pathways. nih.govnih.gov The induction of apoptosis by plumbagin is characterized by classic morphological changes, including nuclear condensation and DNA fragmentation. nih.gov Furthermore, plumbagin activates key executioner proteins in the apoptotic cascade, namely caspase-3 and caspase-9. nih.govnih.gov The process involves both caspase-dependent and caspase-independent pathways. nih.gov

Mitochondrial-Mediated Apoptotic Pathway Engagement by Plumbagin

The primary mechanism through which plumbagin induces apoptosis is the engagement of the mitochondrial-mediated (or intrinsic) pathway. nih.govnih.govresearchgate.net Treatment with plumbagin leads to an increase in the Bax/Bcl-2 ratio, which signifies a shift towards pro-apoptotic signaling. nih.govnih.gov This disrupts the mitochondrial membrane, causing a loss of mitochondrial membrane potential. nih.govnih.gov The compromised mitochondrial integrity results in the release of key pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c subsequently activates caspase-9, which then activates caspase-3, leading to the execution of apoptosis. nih.govnih.gov

Table 2: Key Events in Plumbagin-Induced Mitochondrial Apoptosis

| Step | Molecular Event | Consequence |

| 1 | Generation of Reactive Oxygen Species (ROS) | Increased oxidative stress |

| 2 | Increased Bax/Bcl-2 ratio | Pro-apoptotic signaling |

| 3 | Loss of mitochondrial membrane potential | Mitochondrial disruption |

| 4 | Release of Cytochrome c and AIF | Activation of caspases |

| 5 | Activation of Caspase-9 and Caspase-3 | Execution of apoptosis |

This interactive table outlines the sequential steps involved in the mitochondrial-mediated apoptotic pathway initiated by plumbagin.

Caspase-3/7 Activation and Cytochrome C Release

A central event in the execution of apoptosis is the activation of a cascade of enzymes known as caspases. In response to plumbagin, the integrity of the mitochondrial membrane is compromised, leading to the release of Cytochrome C into the cytoplasm nih.govresearchgate.net. This event triggers the activation of downstream effector caspases, including caspase-3 and caspase-9 acs.orgnih.gov. Activated caspase-3 is a key executioner of apoptosis, cleaving essential cellular proteins and leading to the characteristic morphological changes of cell death acs.orgnih.govresearchgate.net. Studies in various cancer cell lines, including colonic and lung cancer, have demonstrated that treatment with plumbagin leads to elevated levels of cytosolic Cytochrome C and subsequent activation of caspase-3 nih.govresearchgate.net.

| Cell Line | Treatment | Key Observation | Reference |

| HCT15 (Colonic Cancer) | 15 µM, 30 µM Plumbagin | Elevated cytosolic Cytochrome C and activated Caspase-3 | researchgate.net |

| A549 (Lung Cancer) | Plumbagin | Increased expression of Cytochrome C, activation of Caspase-9 and Caspase-3 | nih.gov |

Upregulation of Pro-apoptotic Genes (e.g., Bax, p53, Bad)

The induction of apoptosis by plumbagin is closely linked to its ability to alter the expression of genes that regulate cell death. The tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis, is often activated and stabilized in response to plumbagin treatment researchgate.netmdpi.com. Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax nih.gov. An increased expression of Bax promotes apoptosis by facilitating the release of Cytochrome C from the mitochondria nih.govnih.gov. Research has consistently shown that plumbagin treatment leads to an increased protein level of Bax in various cancer cells, thereby shifting the cellular balance towards apoptosis acs.orgnih.govnih.gov.

Downregulation of Anti-apoptotic Genes (e.g., Bcl-2)

Complementing the upregulation of pro-apoptotic proteins, plumbagin concurrently suppresses the expression of anti-apoptotic genes, most notably Bcl-2 scribd.com. The Bcl-2 protein functions to inhibit apoptosis by preserving mitochondrial integrity and preventing the release of Cytochrome C. By downregulating Bcl-2, plumbagin effectively lowers the threshold for apoptosis induction nih.govnih.gov. This dual action—increasing Bax while decreasing Bcl-2—results in a significantly higher Bax/Bcl-2 ratio, a key determinant that commits the cell to undergo apoptosis acs.orgnih.gov. This effect has been observed in chronic lymphocytic leukemia, lung cancer, and gastric cancer cells following plumbagin exposure nih.govnih.gov.

| Gene | Effect of Plumbagin | Mechanism |

| Bax | Upregulation | Promotes mitochondrial membrane permeabilization and Cytochrome C release. |

| Bcl-2 | Downregulation | Reduces inhibition of apoptosis, lowering the threshold for cell death. |

| p53 | Activation/Accumulation | Acts as a transcriptional regulator, potentially increasing Bax expression. |

TNF-α Mediated Apoptosis Induction

Plumbagin can also potentiate apoptosis through pathways involving Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. It has been shown to enhance the apoptotic effects of TNF-α in cancer cells scribd.com. The mechanism often involves the inhibition of the NF-κB signaling pathway, which is typically activated by TNF-α and promotes cell survival scribd.com. By suppressing NF-κB activation, plumbagin prevents the expression of NF-κB-regulated anti-apoptotic genes, thereby sensitizing the cells to TNF-α-induced cell death scribd.com. In colonic cancer cells, the apoptotic effect of plumbagin has been directly linked to a TNF-α mediated pathway researchgate.net.

Cell Cycle Arrest Induction (e.g., G2/M Phase)

Beyond inducing apoptosis, plumbagin exerts its anticancer effects by halting the cell division cycle, predominantly at the G2/M transition phase acs.orgresearchgate.net. This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. This effect has been consistently observed across multiple cancer types, including cervical, hepatocellular, and breast cancer cells acs.orgresearchgate.net. The arrest at the G2/M checkpoint is a response to cellular stress or DNA damage induced by the compound, allowing the cell time for repair or, if the damage is too severe, triggering apoptosis researchgate.net.

Regulation of Cell Cycle Checkpoints (e.g., ATM, Chk1, Chk2, p53)

The induction of cell cycle arrest by plumbagin is managed by a sophisticated network of checkpoint proteins that monitor DNA integrity. Plumbagin has been shown to trigger a DNA damage response by activating key sensor kinases such as Ataxia-Telangiectasia Mutated (ATM) and checkpoint kinases Chk1 and Chk2 researchgate.net. Once activated, these kinases phosphorylate and activate downstream targets, including the p53 tumor suppressor protein researchgate.net. The activation of the ATM/Chk2/p53 and ATR/Chk1 pathways is crucial for enforcing the G2/M arrest, preventing the cell from dividing with damaged DNA researchgate.net.

Suppression of Cyclin and PCNA Expression

The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by cyclins. Plumbagin-induced G2/M arrest is associated with a marked reduction in the expression of key G2/M regulatory proteins, including Cyclin A, Cyclin B1, and their associated kinase, Cdc2 acs.org. Furthermore, plumbagin has been found to decrease the expression of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA synthesis and repair researchgate.net. The synthesis of PCNA is tightly correlated with the proliferative state of a cell, and its suppression contributes to the anti-proliferative effects of the compound.

| Protein Target | Effect of Plumbagin | Consequence |

| Cyclin A / Cyclin B1 | Suppression | Inhibition of CDK activity, leading to G2/M arrest. |

| PCNA | Suppression | Inhibition of DNA replication and cell proliferation. |

| Cdc25C | Reduction/Inactivation | Prevents activation of the Cdc2/Cyclin B1 complex required for mitosis. |

Cellular Redox Homeostasis Perturbation

Plumbagin, a naturally occurring naphthoquinone, significantly disrupts the delicate balance of cellular redox homeostasis. Its pro-oxidant activity is a cornerstone of its biological effects, leading to a cascade of events that perturb the cell's internal environment. This perturbation is primarily achieved through the generation of reactive oxygen species (ROS), the depletion of key antioxidants like glutathione (B108866) (GSH), and the subsequent modification of cellular proteins.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A primary mechanism of plumbagin is its ability to induce a significant increase in intracellular ROS. rsc.orgnih.govnih.gov This surge in ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, creates a state of oxidative stress. This condition arises when the production of ROS overwhelms the cell's antioxidant defense systems. nih.govmdpi.com

Research across various cancer cell lines has consistently demonstrated that ROS generation is a critical mediator of plumbagin's cytotoxic effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest. rsc.orgnih.govnih.gov For instance, in human cervical cancer cells, plumbagin-induced cell death was shown to be directly linked to ROS generation. rsc.orgnih.gov This effect was reversible by the use of N-acetyl-l-cysteine (NAC), a potent antioxidant, which underscores the central role of oxidative stress in plumbagin's mechanism. rsc.orgnih.gov Similarly, in human melanoma and hepatocellular carcinoma cells, plumbagin-triggered apoptosis and cell cycle arrest were significantly attenuated by antioxidants, confirming that ROS are key signaling molecules in these pathways. nih.govnih.gov The interference with the mitochondrial electron transport chain is one proposed mechanism by which plumbagin increases intracellular oxygen radicals. nih.gov

| Cell Line | Key Findings | Associated Outcomes | Reference |

|---|---|---|---|

| Human Cervical Cancer (SiHa, HeLa) | Caused a significant increase in ROS generation. | Mediated cell death, which was attenuated by N-acetyl cysteine (NAC). | rsc.org |

| Human Melanoma (A375.S2) | Identified ROS generation as a critical mediator in plumbagin-induced cell growth inhibition. | Led to activation of JNK pathways and apoptosis. | nih.gov |

| Hepatocellular Carcinoma (HCC) (Huh-7, Hep-G2) | Induced elevated ROS levels after 12 hours of treatment. | Triggered DNA damage and G2/M cell cycle arrest in an ROS-dependent manner. | nih.govmdpi.com |

| Canine Cancer Cells | Increased intracellular oxygen radicals by interfering with mitochondrial electron transport. | Resulted in oxidative damage and apoptosis. | nih.gov |

Glutathione (GSH) Depletion and Thiol Modulation

Plumbagin actively depletes intracellular glutathione (GSH), a critical non-enzymatic antioxidant that protects cells from oxidative damage. nih.govmdpi.comnih.gov This depletion occurs through multiple mechanisms. Plumbagin has been shown to react directly with GSH, forming a plumbagin-GSH adduct. nih.gov This direct conjugation effectively removes GSH from the cellular antioxidant pool.

Furthermore, plumbagin promotes the conversion of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), leading to a significant decrease in the GSH/GSSG ratio. nih.gov This shift in the glutathione redox couple is a key indicator of severe oxidative stress. The depletion of the cellular thiol pool makes cells more vulnerable to the damaging effects of ROS. mdpi.com Studies in leukemia cells demonstrated that sensitivity to plumbagin was correlated with basal GSH levels; cells with lower intrinsic GSH were more susceptible to its cytotoxic effects. nih.gov This depletion of GSH is considered a primary event that leads to the subsequent increase in ROS generation and oxidative stress. nih.gov

| Cell Line / Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Murine Lymphocytes | Depleted GSH levels, leading to an increase in ROS generation. | Direct reaction of plumbagin with GSH, forming an adduct. | nih.gov |

| Leukemia Cells (U937, Raji) | Decreased the GSH/GSSG ratio in a dose-dependent manner. U937 cells with lower basal GSH were more sensitive. | Direct interaction with and oxidation of GSH. | nih.gov |

| Hepatocellular Carcinoma (HCC) | Total and reduced GSH content decreased in a concentration-dependent manner. | Induction of excessive oxidative stress. | nih.govmdpi.com |

| Saccharomyces cerevisiae | Reacted with GSH as an electrophile, leading to GSH depletion. | GSH mobilization and conjugation. | plos.org |

Protein Glutathionylation

The disruption of the GSH/GSSG balance by plumbagin facilitates the S-glutathionylation of proteins, a reversible post-translational modification where GSH forms a mixed disulfide bond with a cysteine residue on a target protein. nih.govnih.gov This process serves as a protective mechanism against irreversible cysteine oxidation but also acts as a regulatory switch that can alter protein function. nih.gov

Research has shown that plumbagin treatment leads to an increase in total protein S-glutathionylation in lymphoma cells. nih.gov This study specifically identified the dual-specificity phosphatases MKP-1 and MKP-2 as targets of plumbagin-induced glutathionylation. These phosphatases are negative regulators of the c-Jun N-terminal kinase (JNK) signaling pathway. By inducing their glutathionylation, plumbagin inhibits their phosphatase activity. This inhibition leads to the sustained activation of JNK, a key event that promotes the apoptotic cascade in these cells. nih.gov Therefore, protein glutathionylation represents a crucial mechanistic link between plumbagin-induced oxidative stress and the activation of specific cell death signaling pathways.

Autophagy Modulation

Autophagy is a cellular self-degradation process that removes damaged organelles and misfolded proteins to maintain cellular homeostasis. In the context of cancer, its role is complex, as it can be either a survival mechanism or a pathway to cell death. Plumbagin has been identified as a potent modulator of autophagy in various cancer models. researchgate.netnih.govnih.gov

Studies in human hepatocellular carcinoma, pancreatic cancer, and tongue squamous cell carcinoma cells show that plumbagin treatment leads to the induction of autophagy. researchgate.netnih.govnih.govmerckmillipore.com This is evidenced by the formation of autophagosomes and the increased expression of key autophagy-related proteins, such as Beclin-1 and the conversion of LC3-I to its lipidated form, LC3-II. researchgate.netnih.gov

The mechanism behind this induction often involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and a known inhibitor of autophagy. nih.govnih.gov By suppressing this pathway, plumbagin effectively removes the brakes on the autophagic machinery. While autophagy can sometimes promote cancer cell survival, extensive or continuous activation of autophagy, as induced by plumbagin, can lead to autophagic cell death, a distinct form of programmed cell death. nih.gov In some contexts, the inhibition of apoptosis has been shown to enhance plumbagin-induced autophagy, suggesting that when one cell death pathway is blocked, the cell's fate is shunted towards the other. researchgate.net

| Cell Line | Key Findings | Mechanism | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (SMMC-7721) | Induced autophagosome formation and upregulated expression of autophagy genes (Beclin1, Atg5, Atg7). | Promoted autophagic cell death. | researchgate.netmerckmillipore.com |

| Tongue Squamous Cell Carcinoma (SCC25) | Markedly induced autophagy. | Involved inhibition of the PI3K/Akt/mTOR pathway. | nih.gov |

| Pancreatic Cancer (PANC-1, BxPC-3) | Increased the percentage of autophagic cells and the ratio of LC3-II over LC3-I. | Inhibition of PI3K/Akt/mTOR and p38 MAPK pathways. | nih.gov |

Target Identification and Molecular Interactions in 2 Cyclohexylmethyl Plumbagin Research

Identification of Key Protein Targets

The anticancer activities of plumbagin (B1678898) are attributed to its ability to interact with and inhibit multiple cancer-signaling proteins. nih.gov Structural and computational analyses have been pivotal in understanding these interactions. Key protein targets that have been identified include crucial players in cell signaling and apoptosis regulation, such as:

Phosphoinositide 3-kinase gamma (PI3Kγ) nih.gov

Protein Kinase B (AKT1/PKBα) nih.gov

B-cell lymphoma 2 (Bcl-2) nih.gov

Nuclear factor kappa B (NF-κB) nih.gov

Signal transducer and activator of transcription 3 (Stat3) nih.gov

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) death receptor 5 (DR5) spandidos-publications.comnih.gov

Dihydroorotase (DHOase) mdpi.comnih.gov

These proteins are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention. Plumbagin's ability to modulate the activity of these proteins underscores its potential as a scaffold for developing novel anticancer agents. nih.govresearchgate.net

Computational Modeling of Ligand-Protein Interactions

Computational methods, including molecular docking and simulation, have provided detailed structural insights into how plumbagin binds to its protein targets. These studies are instrumental in predicting binding affinities and identifying the specific amino acid residues involved in the interaction. nih.govnih.gov

Molecular docking studies have successfully modeled the interaction of plumbagin with the binding sites of several key cancer-related proteins. nih.gov These analyses reveal that plumbagin effectively fits into the active or allosteric sites of these proteins, leading to their inhibition.

PI3Kγ: Docking analysis shows that plumbagin packs against multiple residues in the active site of PI3Kγ, including Ile-963, Met-953, and Val-882. nih.gov Studies have reported a binding energy of -6.44 kcal/mol for this interaction. nih.gov

AKT1/PKBα: Plumbagin binds deep within the cavity of AKT1, where it is stabilized by hydrophobic interactions. nih.gov The binding energy for this interaction has been calculated to be -6.06 kcal/mol. nih.gov

Bcl-2: Plumbagin interacts with the exterior region of the Bcl-2 cavity through hydrophobic interactions. nih.gov It has been shown to down-regulate Bcl-2 in cancer cells, promoting apoptosis. nih.gov

NF-κB: In its interaction with NF-κB, plumbagin packs against residues such as Lys-123, Lys-122, and Tyr-36. nih.gov It has been demonstrated to be a potent inhibitor of the NF-κB activation pathway. nih.gov

Stat3: Docking simulations indicate that plumbagin binds to the DNA-binding domain of Stat3, interacting with residues like Arg-417 and Glu-415. nih.gov

TRAIL-DR5: Plumbagin has been found to upregulate the expression of death receptor 5 (DR5), enhancing TRAIL-induced apoptosis in cancer cells. spandidos-publications.comnih.gov This suggests an indirect mechanism of sensitizing cells to TRAIL-mediated cell death. spandidos-publications.com

| Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| PI3Kγ | -6.44 | Ile-963, Met-953, Val-882, Tyr-867, Trp-812 |

| AKT1/PKBα | -6.06 | Stabilized by general hydrophobic interactions |

| Bcl-2 | Data Not Available | Interacts with exterior hydrophobic cavity |

| NF-κB | Data Not Available | Lys-123, Lys-122, Val-121, Tyr-36, Asn-155 |

| Stat3 | Data Not Available | Gly-421, Gly-419, Arg-417, Glu-415, Arg-382 |

To complement molecular docking, ligand (un)binding simulations have been employed to understand the dynamics of plumbagin's interaction with its targets. nih.gov These simulations model the entire process of the ligand entering and exiting the binding site, providing a more complete picture of the binding mechanism. researchgate.net For targets like PI3Kγ, AKT1, Bcl-2, NF-κB, and Stat3, these simulations have visualized the step-by-step molecular interactions as plumbagin approaches and settles into the binding pocket. nih.govplos.org This approach helps to confirm the stability of the docked poses and provides insights into the kinetics of the interaction. nih.govnih.gov

Enzymatic Inhibition Studies (e.g., Dihydroorotase)

Beyond computational models, the inhibitory effects of plumbagin have been confirmed through direct enzymatic assays. A notable example is its interaction with Dihydroorotase (DHOase), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, which is crucial for the proliferation of rapidly growing cancer cells. mdpi.comnih.gov

Studies have identified plumbagin as a competitive inhibitor of DHOase. mdpi.comnih.gov By solving the crystal structure of yeast DHOase in a complex with plumbagin, researchers determined the specific binding interactions. nih.gov The analysis revealed that plumbagin binds to the enzyme through a "loop-in" mode, highlighting a dynamic loop that could serve as a target for future drug design. mdpi.comnih.gov This inhibition of DHOase disrupts pyrimidine synthesis, thereby impeding cancer cell growth. researchgate.net

Structure Activity Relationship Sar Studies of 2 Cyclohexylmethyl Plumbagin and Analogues

Correlation Between Chemical Substituents and Biological Potency

The biological potency of plumbagin (B1678898) analogues is highly dependent on the nature and position of substituents on the naphthoquinone ring. Modifications at the C2 and C3 positions, in particular, have been shown to significantly alter the cytotoxic and antimicrobial activities of these compounds.

The essential pharmacophore of plumbagin for its anticancer activity includes the hydroxyl group at C5 and the methyl group at C2. nih.gov The quinone ring itself is a key structural feature, and its electron-accepting properties are central to its biological action. nih.gov

Studies on various plumbagin derivatives have revealed several key correlations:

Substitution at C2: The methyl group at the C2 position of plumbagin is a critical determinant of its biological activity. Altering this substituent can lead to significant changes in potency. For instance, increasing the alkyl chain length at this position can modulate the lipophilicity of the molecule, which in turn affects its cellular uptake and interaction with biological targets.

Halogenation: The introduction of halogen atoms at the C3 position has been shown to enhance the ichthyotoxicity of plumbagin analogues. nih.gov

Hydroxylation: The position of hydroxyl groups on the naphthoquinone ring plays a crucial role. For example, plumbagin (5-hydroxy) is generally more potent than its isomer juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). mdpi.com

Ester and Ether Derivatives: Modification of the hydroxyl group at C5 to form esters or ethers has been explored to improve the pharmacological profile of plumbagin. nih.gov

Interactive Data Table: SAR of Plumbagin Analogues

| Compound | Modification | Observed Effect on Biological Activity |

|---|---|---|

| Plumbagin | -CH3 at C2, -OH at C5 | Baseline anticancer and antimicrobial activity. nih.gov |

| Juglone | -OH at C5 | Generally less potent than plumbagin. mdpi.com |

| Lawsone | -OH at C2 | Exhibits anticancer and antimicrobial properties. cimap.res.in |

| 3-Halogenated Plumbagin Analogues | Halogen at C3 | Increased ichthyotoxicity. nih.gov |

| 2-Alkyl Lawsone Derivatives | Alkylation at C2 of Lawsone | Anticancer activity is dependent on the nature of the alkyl group. cimap.res.in |

Influence of the Cyclohexylmethyl Moiety on Target Selectivity and Efficacy

The introduction of a cyclohexylmethyl group at the C2 position of the plumbagin scaffold would significantly increase the lipophilicity and steric bulk of the molecule compared to the parent compound. While direct evidence for 2-(Cyclohexylmethyl)-plumbagin is limited, studies on related naphthoquinone esters with cyclopentyl and cyclohexyl substituents provide valuable insights. researchgate.net

The cyclohexylmethyl moiety is a bulky, non-polar group. Its influence on target selectivity and efficacy can be hypothesized as follows:

Increased Lipophilicity: The cyclohexyl ring would enhance the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and improved potency. However, excessive lipophilicity can also lead to non-specific toxicity and poor bioavailability.

Steric Hindrance: The bulky nature of the cyclohexylmethyl group could influence the compound's interaction with specific biological targets. It might promote binding to proteins with larger hydrophobic pockets while preventing interaction with targets that have sterically constrained binding sites. This could potentially lead to a more selective biological profile.

Target Interaction: The anticancer activity of many naphthoquinones is linked to their ability to inhibit enzymes like topoisomerase II or to interact with proteins involved in cell signaling pathways. cimap.res.innih.gov The cyclohexylmethyl group could modulate these interactions by fitting into specific hydrophobic pockets within the target proteins, thereby enhancing binding affinity and inhibitory activity. For instance, in a study of naphthoquinone esters, compounds with a 2'-cyclopentyl substituent showed stronger anticancer activity than those with a 2'-cyclohexyl substituent, suggesting that the size and conformation of the cycloalkyl group are critical for optimal activity. researchgate.net

Modulation of Redox Properties: While the core naphthoquinone ring is responsible for redox cycling, the nature of the substituent at C2 can influence the electron density of the quinone system and, consequently, its redox potential. A bulky alkyl group like cyclohexylmethyl could subtly alter these properties, thereby affecting the compound's ability to generate ROS and induce oxidative stress in cancer cells.

Design Principles for Optimized Naphthoquinone Derivatives

Based on the available SAR data for plumbagin and other naphthoquinone analogues, several design principles can be formulated for the development of optimized derivatives with enhanced biological activity and selectivity:

Optimize Lipophilicity: The introduction of lipophilic groups, such as alkyl or cycloalkyl moieties, at the C2 or C3 positions can enhance anticancer activity, but a balance must be maintained to avoid excessive lipophilicity that could lead to poor solubility and non-specific toxicity.

Introduce Specific Functional Groups: The incorporation of functional groups that can form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein can improve binding affinity and selectivity. For example, the introduction of phenylamino (B1219803) and hydroxyphenylamino substituents has been shown to yield potent anticancer activity. mdpi.com

Modify the Naphthoquinone Core: While the 1,4-naphthoquinone (B94277) scaffold is generally essential, modifications to the aromatic ring, such as the introduction of methoxy (B1213986) groups, have been shown to be beneficial for antiproliferative activity. nih.gov

Consider Steric Factors: The size and shape of the substituents are critical. Bulky groups can be used to probe the steric tolerance of the target's binding site and can lead to improved selectivity.

Hybrid Molecules: Designing hybrid molecules that combine the naphthoquinone scaffold with other pharmacophores known to have anticancer activity is a promising strategy. nih.gov

Advanced Research Methodologies and Experimental Models in 2 Cyclohexylmethyl Plumbagin Studies

In Vitro Cell Culture Models

Specific Cancer Cell Lines for Evaluation

The cytotoxic and apoptotic effects of 2-(Cyclohexylmethyl)-plumbagin and its parent compound, plumbagin (B1678898), have been investigated across a diverse panel of human cancer cell lines, representing various malignancies. These in vitro models are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic targets.

Pancreatic Cancer: The human pancreatic cancer cell lines PANC-1 and MIA PaCa-2 are frequently used to evaluate the anticancer properties of these compounds. medchemexpress.comnih.gov Notably, 2-(Cyclohexylmethyl)-plumbagin has demonstrated selective cytotoxicity against PANC-1 cells under nutrient-deprived conditions. medchemexpress.com

Colorectal Cancer: HT29 and HCT15 cells are common models for colorectal cancer research. Studies have shown that plumbagin induces apoptosis in both cell lines. nih.govplos.org

Hepatocellular Carcinoma: The liver cancer cell lines HepG2 and Huh-7 have been utilized to assess the effects of plumbagin. nih.govpharmacyjournal.org Research indicates that plumbagin can inhibit the proliferation of these cells. nih.gov

Breast Cancer: The MCF-7 cell line, an estrogen receptor-positive breast cancer model, has been instrumental in demonstrating the apoptosis-inducing capabilities of plumbagin and its derivatives. nih.govnih.gov

Prostate Cancer: A range of prostate cancer cell lines, including DU145, PC-3, and CWR22rv1, have been employed in studies with plumbagin. nih.govmedchemexpress.com These studies have shown that plumbagin can induce apoptosis and inhibit the invasion of these hormone-refractory prostate cancer cells. nih.govmedchemexpress.com

Interactive Table: Cancer Cell Lines Used in Plumbagin and Derivative Studies

| Cancer Type | Cell Line | Key Findings |

| Pancreatic | PANC-1, MIA PaCa-2 | Selective cytotoxicity of 2-(Cyclohexylmethyl)-plumbagin under nutrient deprivation. medchemexpress.com |

| Colorectal | HT29, HCT15 | Induction of apoptosis by plumbagin. nih.govnih.gov |

| Hepatocellular | HepG2, Huh-7 | Inhibition of cell proliferation by plumbagin. nih.gov |

| Breast | MCF-7 | Induction of apoptosis by plumbagin and its derivatives. nih.govnih.gov |

| Prostate | DU145, PC-3, CWR22rv1 | Plumbagin induces apoptosis and inhibits invasion. nih.govmedchemexpress.com |

In Vitro Models of Tumor Microenvironment

To better mimic the physiological conditions of a tumor, researchers have employed in vitro models that simulate the tumor microenvironment. These models are critical for understanding how environmental factors influence the efficacy of anticancer compounds.

Nutrient Deprivation: Studies have shown that under nutrient-deprived conditions, 2-(Cyclohexylmethyl)-plumbagin exhibits selective cytotoxicity against PANC-1 human pancreatic cancer cells. medchemexpress.com This suggests that the compound may be particularly effective in the nutrient-poor environment often found in solid tumors.

Hypoxia: The hypoxia response pathway, mediated by hypoxia-inducible factors (HIFs), is a key feature of the tumor microenvironment. While direct studies on 2-(Cyclohexylmethyl)-plumbagin in hypoxic models are limited, research on related pathways in liver cancer cells like Huh7 provides a basis for future investigations. nih.gov

Immunological Cell Models

The interaction between cancer cells and the immune system is a critical aspect of cancer progression and treatment. While direct studies on 2-(Cyclohexylmethyl)-plumbagin with T lymphocytes and RAW264.7 macrophages are not extensively detailed in the provided context, the broader immunomodulatory effects of related compounds suggest this is a valuable area for future research. Plumbagin has been noted to inactivate pathways like Akt/NF-kB, which are crucial for immune responses, indicating a potential for immunomodulatory activity. nih.gov

Biochemical and Molecular Assays

Cell Viability and Proliferation Assays

A variety of assays are used to quantify the effect of 2-(Cyclohexylmethyl)-plumbagin and plumbagin on cancer cell viability and proliferation.

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. It has been employed to determine the dose-dependent inhibitory effects of plumbagin on various cancer cell lines, including OPM1 multiple myeloma cells and colon cancer cells. nih.govnih.gov

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another method used to determine cell viability and proliferation. It has been utilized to measure the inhibitory effect of plumbagin on hepatocellular carcinoma cells. nih.gov

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity. It has been used to evaluate the influence of plumbagin on breast cancer cell colony formation.

Apoptosis Detection Methods

The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Several methods are employed to detect and quantify apoptosis in cells treated with 2-(Cyclohexylmethyl)-plumbagin and related compounds.

APOPercentage Staining: This assay is used to identify apoptotic cells. Studies have utilized APOPercentage staining to determine the apoptosis-inducing effects of plumbagin derivatives in MCF-7 breast cancer cells. nih.gov

Flow Cytometry: This technique is a powerful tool for analyzing cell populations and can be used to quantify apoptosis. It has been used to analyze plumbagin-induced apoptosis in multiple myeloma and breast cancer cells, often in conjunction with Annexin V/PI staining. nih.govnih.gov

Caspase Activity Assays

Caspase activity assays are fundamental in determining the pro-apoptotic potential of 2-(Cyclohexylmethyl)-plumbagin by measuring the activity of caspases, a family of proteases that are central to the execution of programmed cell death. Research has demonstrated that plumbagin and its derivatives can induce apoptosis through the activation of specific caspases.

In various studies, treatment with plumbagin has been shown to lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. mdpi.com The activation of caspase-9 is often linked to the mitochondrial or intrinsic apoptotic pathway, which is triggered by internal cellular stress. mdpi.com Once activated, caspase-9 cleaves and activates downstream executioner caspases like caspase-3. mdpi.com

The activity of these caspases is typically quantified using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are specifically recognized and cleaved by the active caspase, resulting in the release of a chromophore or a fluorophore that can be measured spectrophotometrically or fluorometrically. An increase in the measured signal directly correlates with an increase in caspase activity within the treated cells. Furthermore, in silico studies have explored the molecular interaction between plumbagin and caspase-9, revealing a promising binding affinity which suggests its potential as a caspase activator. nih.gov

| Assay Type | Measured Parameter | Key Findings in Plumbagin Research | References |

|---|---|---|---|

| Colorimetric/Fluorometric Caspase Assays | Activity of specific caspases (e.g., caspase-3, -7, -9) | Plumbagin treatment leads to a significant increase in the activity of caspase-3, -7, and -9 in various cell lines. | mdpi.com |

| Western Blot Analysis | Cleavage of pro-caspases to their active forms | Increased levels of cleaved caspase-3 and -9 are observed following plumbagin exposure. | nih.gov |

| Molecular Docking (in silico) | Binding affinity to caspase-9 | Plumbagin shows a promising binding affinity to caspase-9 with a docking score of -5.3 kcal/mol. | nih.gov |

Reactive Oxygen Species (ROS) Measurement

The measurement of reactive oxygen species (ROS) is a critical component in the study of 2-(Cyclohexylmethyl)-plumbagin, as the induction of oxidative stress is a key mechanism underlying its biological activity. Plumbagin has been shown to generate ROS, which can act as signaling molecules to trigger apoptosis. nih.gov

Intracellular ROS levels are commonly measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that, upon entering the cell, is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of the fluorescence is proportional to the amount of ROS present. This fluorescence can be quantified using flow cytometry or fluorescence microscopy.

Studies have consistently demonstrated that treatment with plumbagin leads to a significant increase in intracellular ROS levels in a variety of cell types. nih.govnih.gov This elevation in ROS is often a precursor to the loss of mitochondrial membrane potential and the subsequent activation of the apoptotic cascade. nih.gov

| Method | Probe | Measured Parameter | Key Findings in Plumbagin Research | References |

|---|---|---|---|---|

| Flow Cytometry/Fluorescence Microscopy | 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) | Intracellular ROS levels | Plumbagin treatment significantly increases the generation of ROS in a time- and concentration-dependent manner. | nih.govnih.gov |

DNA Damage Assessment (e.g., Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method used to detect DNA damage at the level of individual cells. This technique is particularly valuable in assessing the genotoxic effects of compounds like 2-(Cyclohexylmethyl)-plumbagin. The principle of the comet assay is that damaged DNA, containing strand breaks, relaxes and migrates further in an electric field compared to undamaged, supercoiled DNA. nih.gov

In this assay, cells are embedded in a thin layer of agarose (B213101) on a microscope slide, lysed to remove cellular proteins, and then subjected to electrophoresis. nih.gov The resulting DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head," which contains the undamaged DNA. researchgate.net

Studies utilizing the comet assay have shown that plumbagin can induce DNA fragmentation in various cell lines. researchgate.net The observed DNA damage is often linked to the generation of ROS, which can directly or indirectly cause breaks in the DNA strands. nih.gov

| Assay | Principle | Measured Parameter | Key Findings in Plumbagin Research | References |

|---|---|---|---|---|

| Comet Assay (Single-Cell Gel Electrophoresis) | Migration of fragmented DNA in an electric field | Extent of DNA strand breaks (tail length, tail moment) | Plumbagin treatment induces significant DNA damage in a dose-dependent manner. | researchgate.net |

Gene Expression Analysis (e.g., Real-Time PCR, Western Blot)

To understand the molecular pathways affected by 2-(Cyclohexylmethyl)-plumbagin, researchers employ gene expression analysis techniques such as Real-Time Polymerase Chain Reaction (RT-PCR) and Western blotting. These methods allow for the quantification of changes in mRNA and protein levels of specific genes, respectively.

Real-Time PCR (RT-PCR) is used to measure the expression levels of target genes at the transcriptional level. This technique involves reverse transcribing cellular mRNA into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is monitored in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA.

Western blotting is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. The binding of the antibody is detected, often through chemiluminescence, and the intensity of the resulting band corresponds to the amount of the target protein.

Studies on plumbagin have utilized these techniques to reveal its impact on the expression of a wide range of genes involved in key cellular processes. For instance, plumbagin has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as Bax. mdpi.com Furthermore, it can affect the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases, and proteins involved in angiogenesis and metastasis, like matrix metalloproteinases (MMPs). nih.govnih.gov

| Technique | Level of Analysis | Examples of Genes/Proteins Analyzed in Plumbagin Research | Key Findings | References |

|---|---|---|---|---|

| Real-Time PCR | mRNA | Bcl-2, Bax, p21, Cyclin B1 | Plumbagin alters the transcript levels of genes involved in apoptosis and cell cycle regulation. | nih.govresearchgate.net |

| Western Blot | Protein | Cleaved Caspase-3, Bcl-2, Bax, p-Akt, MMP-2, MMP-9 | Plumbagin modulates the protein expression of key regulators of apoptosis, cell signaling, and invasion. | nih.govnih.gov |

Immunofluorescence Staining

Immunofluorescence staining is a powerful technique used to visualize the subcellular localization of specific proteins within a cell. This method relies on the use of antibodies that are chemically conjugated to a fluorescent dye. These fluorescently labeled antibodies are used to bind to their target protein within fixed and permeabilized cells. The location of the protein can then be determined by observing the fluorescence signal using a fluorescence microscope.

In the context of plumbagin research, immunofluorescence can be employed to track the translocation of key signaling proteins. For example, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit of NF-κB translocates to the nucleus to regulate gene expression. Studies have shown that plumbagin can inhibit the nuclear translocation of p65. nih.gov Immunofluorescence staining for p65 would visually confirm this inhibitory effect by showing a predominantly cytoplasmic localization of p65 in plumbagin-treated cells compared to a nuclear localization in control cells.

Electrophoretic Mobility Shift Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions. nih.gov This assay is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. researchgate.net

To perform an EMSA, a labeled DNA probe containing a specific binding site for a protein of interest is incubated with a nuclear extract or a purified protein. nih.gov The resulting mixture is then resolved by gel electrophoresis. If the protein binds to the DNA probe, a slower-migrating band corresponding to the protein-DNA complex will be observed.

EMSA has been utilized in plumbagin research to investigate its effect on the DNA-binding activity of transcription factors. For instance, it has been demonstrated that plumbagin can suppress the direct binding of the NF-κB p65 subunit to its consensus DNA sequence. elsevierpure.com This inhibition of DNA binding prevents the transcription of NF-κB target genes, which can contribute to the anti-inflammatory and pro-apoptotic effects of plumbagin.

Computational and Chemoinformatics Approaches

In addition to wet-lab experimental techniques, computational and chemoinformatics approaches have become increasingly important in the study of 2-(Cyclohexylmethyl)-plumbagin and related compounds. These in silico methods can provide valuable insights into the potential mechanisms of action, identify molecular targets, and predict the pharmacokinetic properties of a compound. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of plumbagin research, molecular docking has been used to investigate its binding modes to various cancer-related proteins, such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3. researchgate.net These studies help to elucidate the structural basis of its inhibitory activity.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide a more dynamic picture of the interaction between a ligand and its target protein, assessing the stability of the complex. nih.gov

Network pharmacology is an approach that combines systems biology and pharmacology to study the effects of drugs on biological networks. nih.gov This method has been used to predict the potential targets and signaling pathways of plumbagin, providing a holistic view of its mechanism of action. nih.gov

Chemoinformatics involves the use of computational methods to analyze chemical information. This can include the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity profiles, which are crucial for drug development. ijper.org

| Approach | Application in Plumbagin Research | Key Insights | References |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of plumbagin to target proteins. | Identifies key interacting residues and provides a structural basis for inhibition. | researchgate.net |

| Molecular Dynamics Simulations | Assessing the stability of plumbagin-protein complexes. | Provides a dynamic view of the ligand-protein interaction over time. | nih.gov |

| Network Pharmacology | Identifying potential targets and signaling pathways. | Offers a systems-level understanding of the compound's mechanism of action. | nih.gov |

| Chemoinformatics | Predicting ADMET properties. | Assesses the drug-likeness and potential pharmacokinetic profile of plumbagin. | ijper.org |

Network Pharmacology for Pathway Analysis (e.g., Gene Ontology, KEGG Pathway)

Network pharmacology is a powerful in silico approach used to understand the complex interactions between drug compounds and biological systems. This methodology moves beyond the "one drug, one target" paradigm to a more holistic "multi-component, multi-target" view. For a compound like 2-(Cyclohexylmethyl)-plumbagin, a network pharmacology study would typically involve predicting its potential protein targets and then analyzing the pathways and biological processes associated with these targets.

The general workflow involves:

Target Prediction: Utilizing databases such as SwissTargetPrediction and SuperPred to identify potential protein targets of the compound based on its chemical structure.

Disease Target Identification: Compiling a list of genes and proteins associated with a specific disease from databases like DisGeNET and GeneCards.

Network Construction: Building a protein-protein interaction (PPI) network of the overlapping targets to identify key hub proteins and modules.

Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to elucidate the biological processes, molecular functions, and signaling pathways that are likely modulated by the compound. nih.govnih.gov

For the parent compound, plumbagin, network pharmacology studies have identified key targets and pathways involved in its anticancer effects, such as the PI3K/Akt and MAPK signaling pathways. frontiersin.orgmdpi.com Such analyses provide a systematic way to hypothesize the mechanisms of action for new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of plumbagin derivatives, including 2-(Cyclohexylmethyl)-plumbagin, QSAR studies would be instrumental in predicting their therapeutic activity and optimizing their chemical structure for enhanced efficacy.

The process of developing a QSAR model involves:

Data Set Compilation: Assembling a dataset of compounds with known biological activities (e.g., IC50 values against a cancer cell line).

Descriptor Calculation: Calculating various molecular descriptors for each compound that quantify its physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

While specific QSAR models for 2-(Cyclohexylmethyl)-plumbagin have not been published, this methodology is crucial for the rational design of novel plumbagin analogs with improved pharmacological profiles.

In Vitro Production and Biotechnological Applications of Plumbagin Derivatives

The demand for plumbagin and its derivatives for pharmaceutical applications has driven research into biotechnological production methods to overcome the limitations of slow plant growth and destructive harvesting. mdpi.comnih.gov These in vitro techniques offer a sustainable and controllable platform for producing these valuable compounds.

Cell Aggregate Size Optimization for Compound Accumulation

In plant cell suspension cultures, the size of cell aggregates is a critical parameter that influences both biomass growth and the accumulation of secondary metabolites. For the production of plumbagin and its derivatives, optimizing cell aggregate size can significantly enhance yield.

Research on related compounds has shown that:

Small cell aggregates may have higher growth rates but lower secondary metabolite production.

Larger aggregates can create a microenvironment that mimics the plant tissue, which may trigger the biosynthesis of secondary metabolites. However, very large aggregates can suffer from nutrient and oxygen limitations, leading to necrosis in the core.

Therefore, determining the optimal cell aggregate size is a key step in developing an efficient in vitro production process.

Elicitor and Permeabilization Strategies

Elicitation is a technique used to enhance the production of secondary metabolites in plant cell cultures by introducing biotic or abiotic stressors. Various elicitors have been shown to boost plumbagin production, and these strategies would likely be applicable to its derivatives. semanticscholar.org

| Elicitor Type | Examples | Effect on Plumbagin Production |

| Biotic | Yeast extract, Fungal extracts (e.g., from Aspergillus niger), Chitosan | Can significantly increase plumbagin yield, in some cases by several fold. |

| Abiotic | Methyl jasmonate, Salicylic acid | Known to trigger defense responses in plants, leading to enhanced secondary metabolite accumulation. |

Permeabilization strategies involve using agents to increase the permeability of the cell membrane, which can facilitate the release of intracellularly stored compounds into the culture medium. This can simplify the downstream purification process and reduce feedback inhibition of biosynthesis.

Bioreactor Systems for Enhanced Production

For large-scale production, moving from shake flasks to bioreactors is essential. Bioreactors allow for precise control over culture conditions such as pH, dissolved oxygen, temperature, and nutrient feeding, which can lead to higher cell densities and product yields.

Different types of bioreactors can be employed for plant cell cultures:

Stirred-Tank Bioreactors: Provide excellent mixing and aeration but can cause shear stress on sensitive plant cells.

Airlift Bioreactors: Use air bubbles for mixing, which is gentler on the cells.

Wave Bioreactors: Use a rocking motion to create waves for mixing, resulting in very low shear stress.

The choice of bioreactor depends on the specific requirements of the cell line. Hairy root cultures, which are genetically stable and often show high growth rates and productivity, are also a promising system for the production of plumbagin and its derivatives in bioreactors. The development of efficient bioreactor systems is a critical step towards the commercial production of these compounds. mdpi.com

Immunomodulatory and Anti Inflammatory Research on Plumbagin Derivatives

Regulation of Pro-inflammatory Cytokine Production (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α)

A key aspect of plumbagin's immunomodulatory activity is its ability to suppress the production of pro-inflammatory cytokines. The inhibition of T cell proliferation by plumbagin (B1678898) is directly associated with a significant reduction in the levels of several key cytokines induced by mitogens. nih.govresearchgate.net

Research has consistently shown that plumbagin effectively suppresses the production of Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in activated T cells. nih.govresearchgate.netnih.gov This suppression is observed both in vitro in lymphocyte cultures and in vivo. nih.gov The inhibition of cytokine production occurs even when plumbagin is added to the cells up to an hour after their initial activation, indicating its potent effect on established inflammatory responses. nih.gov The downregulation of these cytokines is a direct consequence of the inhibition of the NF-κB pathway, which is essential for the transcription of these pro-inflammatory genes. nih.govnih.gov Studies have also shown that plumbagin can downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α). mdpi.com

Table 2: Plumbagin's Regulation of Pro-inflammatory Cytokines

| Cytokine | Effect | Context | Reference |

|---|---|---|---|

| Interleukin-2 (IL-2) | Production suppressed. | Mitogen-activated T cells. | nih.govresearchgate.netnih.gov |

| Interleukin-4 (IL-4) | Production suppressed. | Mitogen-activated T cells. | nih.govresearchgate.netnih.gov |

| Interleukin-6 (IL-6) | Production suppressed. | Mitogen-activated T cells. | nih.govresearchgate.netnih.gov |

| Interferon-gamma (IFN-γ) | Production suppressed. | Mitogen-activated T cells. | nih.govresearchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Expression downregulated. | H₂O₂-treated chondrocytes. | mdpi.com |

Redox-Dependent and Redox-Independent Mechanisms in Immune Modulation

The immunomodulatory effects of plumbagin are intricately linked to its ability to modulate the cellular redox state, involving both redox-dependent and redox-independent mechanisms. nih.gov Plumbagin is known to induce the generation of reactive oxygen species (ROS) in certain cells. researchgate.netnih.gov However, its anti-proliferative and cytokine-suppressing effects in lymphocytes appear to be mediated primarily through the modulation of intracellular thiols, rather than by ROS generation itself. nih.gov

Redox-Dependent Mechanisms: Plumbagin directly interacts with and depletes cellular glutathione (B108866) (GSH), a major antioxidant. nih.govnih.gov This depletion of GSH leads to an increase in ROS levels and alters the thiol status of proteins, causing an increase in protein glutathionylation. nih.govnih.gov The immunosuppressive activities of plumbagin, including the inhibition of T-cell proliferation and cytokine production, can be reversed by thiol-containing antioxidants but not by non-thiol antioxidants. nih.gov This confirms the critical role of thiol modulation in its biological activity. nih.gov

Redox-Independent Mechanisms: While redox modulation is key, plumbagin also affects signaling pathways that can be considered redox-independent. It has been shown to abrogate the mitogen-induced phosphorylation of specific kinases like ERK and IKK, while not affecting others such as P38, JNK, and AKT. researchgate.netnih.gov The inhibition of IKK is crucial as it is the kinase responsible for phosphorylating IκB-α, linking this action directly to the redox-independent suppression of the NF-κB pathway. elsevierpure.comnih.gov

Table 3: Summary of Redox-Related Mechanisms

| Mechanism | Details | Effect on Immune Modulation | Reference |

|---|---|---|---|

| Redox-Dependent | Depletes glutathione (GSH), increases ROS, and alters protein thiols. | Suppression of T-cell proliferation and cytokine production is reversed by thiol antioxidants. | nih.govnih.govnih.gov |

| Redox-Independent | Inhibits phosphorylation of ERK and IKK, but not P38, JNK, or AKT. | Directly suppresses the NF-κB pathway by preventing IκB-α phosphorylation and degradation. | researchgate.netnih.gov |

Antimicrobial Spectrum and Mechanisms of Action of Plumbagin Derivatives

Antibacterial Activity Against Specific Pathogens

Plumbagin (B1678898) has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. abcbot.plphytojournal.com

Activity Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that plumbagin exhibits significant activity against various bacterial strains. For instance, it has been reported to be effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Serratia marcescens. abcbot.pl The minimum inhibitory concentration (MIC) for these bacteria was found to be less than 1 μ g/disc , indicating potent antibacterial action. abcbot.pl However, its activity against Proteus vulgaris and Pseudomonas aeruginosa was moderate, with an MIC greater than 2 μ g/disc . abcbot.pl

Table 1: Antibacterial Activity of Plumbagin

| Bacterial Strain | Gram Type | Activity Level | MIC (μg/disc) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Good | <1 |

| Bacillus subtilis | Gram-Positive | Good | <1 |

| Escherichia coli | Gram-Negative | Good | <1 |

| Salmonella typhi | Gram-Negative | Good | <1 |

| Klebsiella pneumoniae | Gram-Negative | Good | <1 |

| Serratia marcescens | Gram-Negative | Good | <1 |

| Proteus vulgaris | Gram-Negative | Moderate | >2 |

| Pseudomonas aeruginosa | Gram-Negative | Moderate | >2 |

Antitubercular Activity

Plumbagin has also been investigated for its potential against Mycobacterium tuberculosis. While specific data on 2-(Cyclohexylmethyl)-plumbagin is unavailable, various analogs of plumbagin have been synthesized and evaluated for their antitubercular properties. nih.gov These studies suggest that the plumbagin scaffold is a promising starting point for the development of new antitubercular agents. nih.gov For example, certain synthesized plumbagin analogs have shown strong activity against both the standard H37Rv strain and sensitive strains of M. tuberculosis. nih.gov

Antifungal Activity

Plumbagin has demonstrated notable antifungal properties against a range of fungal pathogens. nih.govresearchgate.net Research has shown its effectiveness against various yeasts and filamentous fungi, including Candida albicans, Candida glabrata, Candida krusei, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger, Aspergillus flavus, Alternaria sp., Cladosporium sp., Geotrichum candidum, Fusarium sp., and Penicillium sp. nih.gov

The minimum inhibitory concentrations (MIC) of plumbagin against these fungi ranged from 0.78 to 3.12 µg/mL, highlighting its potential as a potent antifungal agent. nih.gov